N-Methyl-2-benzyloxyethylamine
Description
Historical Context and Initial Academic Interest in Benzyloxyethylamine Scaffolds
The academic interest in benzyloxyethylamine scaffolds can be traced back to the mid-20th century. A notable early reference appears in the Journal of the American Pharmaceutical Association, Scientific Edition in 1952. archive.orgacs.orgnih.govissn.orgacs.org This initial interest was likely driven by the potential to incorporate this structural motif into pharmacologically active compounds. The benzyloxy group serves as a protecting group for the alcohol functionality and its lipophilic nature can influence the pharmacokinetic properties of a molecule. The ethylamine (B1201723) portion provides a basic nitrogen center, a common feature in many biologically active compounds, that can be readily functionalized.
A significant application of the parent compound, 2-benzyloxyethylamine, emerged in the development of angiotensin II receptor antagonists. nih.govmdpi.commdpi.comgoogle.comwikipedia.org Patents have described the use of 2-benzyloxyethylamine as a key starting material in the synthesis of these important antihypertensive agents. google.com This established the benzyloxyethylamine scaffold as a valuable precursor in medicinal chemistry.
Significance of the N-Methyl-2-benzyloxyethylamine Moiety in Organic Synthesis and Chemical Biology
The this compound moiety is a versatile building block in organic synthesis, offering a combination of a secondary amine and a protected primary alcohol. issn.orgpdx.edugoogle.com The presence of the N-methyl group, as opposed to an unsubstituted amine, can be crucial in modulating the electronic and steric properties of the nitrogen atom, which in turn affects its reactivity and the biological activity of the final product.
In the realm of chemical biology, this moiety is incorporated into larger molecules to probe biological systems. For instance, derivatives of benzyloxyethylamine have been utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. acs.org Specifically, an efficient method for the fluorine-18 (B77423) labeling of β-blockers, which possess a propanolamine (B44665) moiety, has been developed using a versatile intermediate derived from a related benzyloxyalkylamine structure. acs.org This highlights the utility of the benzyloxyethylamine scaffold in creating tools for non-invasive imaging of biological processes.
The synthesis of this compound itself can be achieved through various standard organic transformations. One common method involves the reaction of benzyl (B1604629) 2-chloroethyl ether with methylamine (B109427). lookchem.com Another approach is the reductive amination of benzyloxyacetoaldehyde with methylamine. lookchem.com The yields for these reactions can vary depending on the specific conditions and reagents used.
Overview of Current Research Trajectories for this compound
Current research continues to leverage the structural features of this compound for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Researchers are exploring its use as a precursor for the synthesis of complex heterocyclic systems and as a component in the development of new therapeutic agents. nih.govmdpi.commdpi.comgoogle.comwikipedia.org The ability to deprotect the benzyl ether to reveal a primary alcohol allows for further functionalization, making it a strategic component in multistep syntheses of natural products and their analogues. researchgate.netnih.govmdpi.com
Recent studies in medicinal chemistry focus on incorporating the this compound moiety into larger scaffolds to investigate their structure-activity relationships against various biological targets. nih.govmdpi.commdpi.comgoogle.comwikipedia.org The continued interest in this compound underscores its enduring value as a versatile and accessible building block in the ever-evolving field of chemical synthesis.
Compound Data
Below are tables detailing the physical and chemical properties of the compounds mentioned in this article.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H15NO | lookchem.comnih.gov |
| Molecular Weight | 165.23 g/mol | nih.gov |
| CAS Number | 71126-62-0 | lookchem.comnih.gov |
| Boiling Point | 229.1 °C at 760 mmHg | lookchem.com |
| Density | 0.969 g/cm³ | lookchem.com |
| Flash Point | 90.8 °C | lookchem.com |
| pKa (Predicted) | 9.57 ± 0.10 | lookchem.com |
| XLogP3 | 1.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Rotatable Bond Count | 5 | lookchem.com |
Table 2: Spectroscopic Data References for this compound
| Spectrum Type | Availability | Source |
| ¹H NMR | Available | pdx.eduresearchgate.netnih.govcaltech.edunih.gov |
| ¹³C NMR | Available | pdx.eduresearchgate.netcaltech.edunih.gov |
| Mass Spectrometry | Available | pdx.eduresearchgate.netnih.govcaltech.edunih.gov |
| Infrared (IR) Spectroscopy | Available | pdx.edunih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-phenylmethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMQFFVVICKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296181 | |
| Record name | N-Methyl-2-benzyloxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71126-62-0 | |
| Record name | 71126-62-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-2-benzyloxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Methyl 2 Benzyloxyethylamine
Established Synthetic Routes to N-Methyl-2-benzyloxyethylamine
The direct formation of this compound often relies on well-established nitrogen-carbon bond-forming reactions. These methods are valued for their reliability and predictability, providing accessible pathways to the target compound from readily available starting materials.
Classical N-Alkylation Reactions for Benzyloxyethylamines
N-alkylation represents a direct approach to introduce the methyl group onto the nitrogen atom of a 2-benzyloxyethylamine precursor. This class of reactions involves the reaction of the primary amine with a methylating agent. Various methylating agents can be employed, each with its own set of reaction conditions and selectivities. Common reagents include methyl halides (such as methyl iodide), dimethyl sulfate, and less hazardous alternatives like dimethyl carbonate (DMC). nih.gov The reaction with DMC, for instance, can be catalyzed by bimetallic nanoparticles, offering a greener alternative to traditional alkylating agents. nih.gov Another approach involves the use of methanol (B129727) as the C1 source in the presence of transition metal catalysts, such as ruthenium or iridium complexes, which proceed via a "borrowing hydrogen" mechanism. nih.gov This method is advantageous as it generates water as the only byproduct. nih.gov
| Methylating Agent | Catalyst/Conditions | Selectivity | Byproducts |
| Dimethyl Carbonate | Cu-Zr bimetallic nanoparticles, 180°C | High for N-methylation | Methanol |
| Methanol | (DPEPhos)RuCl2PPh3, Cs2CO3 | Good | Water |
| Paraformaldehyde | H2, THF, high temperature and pressure | Effective for N-monomethylation | Water |
This table provides a summary of common N-methylation agents and their typical reaction conditions.
Reductive Amination Strategies for N-Methyl Amine Formation
Reductive amination is a powerful and widely used one-pot method for the synthesis of amines. wikipedia.orgsigmaaldrich.com This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 2-benzyloxyacetaldehyde with methylamine (B109427). The choice of reducing agent is crucial for the success of the reaction and to prevent side reactions. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). sigmaaldrich.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a viable method. wikipedia.org The reaction conditions are generally mild and tolerant of a wide range of functional groups. mdma.ch
| Carbonyl Precursor | Amine | Reducing Agent | Key Features |
| 2-Benzyloxyacetaldehyde | Methylamine | Sodium cyanoborohydride | Mild, selective for imine reduction |
| 2-Benzyloxyacetaldehyde | Methylamine | Sodium triacetoxyborohydride | Effective, non-toxic byproducts |
| 2-Benzyloxyacetaldehyde | Methylamine | H2/Palladium on carbon | Catalytic, clean workup |
This table outlines the key components for the reductive amination synthesis of this compound.
Palladium-Catalyzed Coupling Approaches in Benzyloxyethylamine Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen and carbon-carbon bonds. While direct palladium-catalyzed methylation of 2-benzyloxyethylamine is not a standard approach, related methodologies can be envisioned for the synthesis of its precursors or analogues. For instance, palladium-catalyzed N-arylation (Buchwald-Hartwig amination) could be used to couple an aryl halide with 2-benzyloxyethylamine to form N-aryl derivatives. researchgate.net Furthermore, palladium-catalyzed α-arylation of carbonyl compounds could be a strategy to synthesize precursors to 2-benzyloxyacetaldehyde. nih.gov More advanced methods involve the direct C-H functionalization, such as the palladium-catalyzed carbonylative arylation of azaarylmethyl amines, which demonstrates the power of palladium catalysis in activating C-H bonds adjacent to nitrogen atoms. rsc.org While not directly applicable to the synthesis of the target molecule, these methods highlight the potential of palladium catalysis in the broader context of amine synthesis.
Advanced Strategies for Benzyloxyethyl Moiety Construction
The synthesis of the benzyloxyethyl backbone is a critical step that can be achieved through various etherification strategies. For applications requiring specific stereochemistry, advanced stereoselective methods are employed to construct chiral precursors.
Etherification Reactions for Benzylic Oxygen Linkages
The formation of the benzylic ether linkage is most classically achieved through the Williamson ether synthesis. jk-sci.comwikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. wikipedia.org In the context of this compound synthesis, this could involve the reaction of sodium 2-aminoethoxide with benzyl (B1604629) bromide or, more practically, the reaction of the sodium salt of a protected 2-aminoethanol derivative. Alternatively, ethylene (B1197577) glycol can be reacted with benzyl bromide. rsc.org The choice of base and solvent is critical to optimize the yield and minimize side reactions, such as elimination. jk-sci.com More modern approaches to benzyl ether formation include using benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions, which are particularly useful for substrates sensitive to strongly basic conditions. d-nb.infoorganic-chemistry.org
| Reactants | Reagents | Reaction Type | Key Considerations |
| 2-Aminoethanol (protected), Benzyl bromide | Sodium hydride (NaH) | Williamson Ether Synthesis (SN2) | Protection of the amine group is necessary. |
| Ethylene glycol, Benzyl bromide | FeCl3, Ag2O | Iron-catalyzed etherification | Milder conditions than traditional Williamson. |
| Alcohol, 2-Benzyloxy-1-methylpyridinium triflate | Heat | Benzyl transfer | Neutral conditions, suitable for sensitive substrates. |
This table summarizes different etherification strategies for the formation of the benzyloxyethyl moiety.
Stereoselective Syntheses of Chiral Benzyloxyethylamine Precursors
For the synthesis of enantiomerically pure this compound, the introduction of chirality at an early stage is essential. This is often achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov For example, a prochiral enolate derived from a carboxylic acid appended to a chiral auxiliary can undergo diastereoselective alkylation. nih.gov Subsequent removal of the auxiliary reveals the enantiomerically enriched product. Popular chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov These auxiliaries can be used to synthesize chiral carboxylic acids or alcohols, which can then be converted to the corresponding chiral benzyloxyethylamine precursors through standard functional group transformations.
Another powerful strategy for asymmetric synthesis is the use of biocatalysis. Enzymes such as transaminases can be engineered to catalyze the stereoselective amination of prochiral ketones, providing direct access to chiral amines with high enantiomeric excess. While a direct enzymatic synthesis of a chiral 2-benzyloxyethylamine precursor may not be established, the principles of biocatalysis offer a promising avenue for the development of such routes.
Derivatization and Analog Synthesis of this compound
The reactivity of the secondary amine in this compound provides a focal point for a range of chemical modifications, allowing for the synthesis of a diverse array of aromatic and aliphatic derivatives.
Synthesis of Aromatic and Aliphatic Derivatives
The secondary amine functionality of this compound is readily susceptible to N-acylation, N-alkylation, and N-arylation reactions, enabling the introduction of a wide variety of substituents.
N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides under basic conditions yields the corresponding amides. For instance, treatment with methacryloyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as ethylene dichloride affords N-(2-(benzyloxy)ethyl)-N-methylmethacrylamide. This reaction proceeds efficiently at room temperature. mdpi.com
N-Alkylation: Introduction of further alkyl groups can be achieved through various methods. Reductive amination, involving the reaction with aldehydes or ketones in the presence of a reducing agent, is a common strategy. While specific examples for this compound are not prevalent in the reviewed literature, the general methodology is widely applicable to secondary amines.
N-Arylation: The synthesis of N-aryl derivatives can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate.
Below is an interactive data table summarizing representative derivatization reactions of secondary amines, which are applicable to this compound.
| Reaction Type | Reagents | Product Class |
| N-Acylation | Acyl chloride, Triethylamine | Amide |
| N-Acylation | Acid anhydride, Pyridine | Amide |
| N-Alkylation | Alkyl halide, Base | Tertiary amine |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Tertiary amine |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl amine |
Incorporation into Complex Molecular Architectures
The structural features of this compound make it a valuable synthon for the construction of more complex molecules, including heterocyclic systems and macrocycles.
Heterocyclic Synthesis: The amine functionality can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, it can be envisioned as a precursor in the synthesis of certain classes of alkaloids, where the N-methyl-ethylamine moiety is a common structural feature. The Pictet-Spengler reaction, which condenses an amine with a carbonyl compound followed by cyclization, is a key transformation in the synthesis of tetrahydroisoquinoline alkaloids. nih.gov While direct use of this compound in this context is not explicitly detailed in the surveyed literature, its structural elements are pertinent to such synthetic strategies.
Macrocycle Synthesis: The incorporation of this compound into macrocyclic structures can be achieved through reactions that form bonds at both the nitrogen and another reactive site, which could be introduced onto the benzyl or ethyl portions of the molecule. Ring-closing metathesis (RCM) and macrolactonization are powerful techniques for the synthesis of macrocycles. mdpi.comnih.gov For instance, if the benzyloxy group were replaced with a terminal alkene, RCM could be employed to form a large ring. Similarly, modification of the molecule to include a carboxylic acid would allow for macrolactamization.
Combinatorial Chemistry Approaches for this compound Analogs
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds. Methodologies such as split-and-pool synthesis and solid-phase synthesis are particularly well-suited for creating diverse sets of this compound analogs.
Solid-Phase Synthesis: In solid-phase synthesis, the this compound scaffold could be anchored to a solid support, allowing for the sequential addition of various building blocks. nih.govmdpi.com The secondary amine can be acylated or alkylated with a diverse set of reagents. After the desired modifications are complete, the final products are cleaved from the resin. This approach facilitates purification, as excess reagents and byproducts can be washed away.
Split-and-Pool Synthesis: This technique allows for the exponential generation of a library of compounds. nih.gov A batch of resin-bound starting material is split into several portions, and each portion is reacted with a different building block. The portions are then pooled, mixed, and split again for the next round of reactions. This process can be applied to the derivatization of the amine in this compound to create a vast library of analogs for screening purposes.
Novel Synthetic Methodologies and Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The principles of green chemistry and the use of novel catalytic methods are central to this endeavor.
Green Chemistry Principles in Synthesis: The synthesis of this compound and its derivatives can be made more environmentally friendly by adhering to the principles of green chemistry. This includes the use of renewable feedstocks, minimizing waste, employing catalytic reagents, and using safer solvents. For instance, the selective N-methylation of amines using methanol, a renewable C1 source, represents a greener alternative to traditional methylating agents. researchgate.net Catalytic systems, such as those based on copper, can facilitate this transformation under relatively mild conditions. researchgate.net
Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to chemical synthesis. nih.govnih.gov For example, biocatalysts can be used for the stereoselective synthesis of chiral amines or for specific functional group transformations under mild conditions. While specific biocatalytic routes to this compound are not yet established, the potential for enzymatic synthesis of related amines and alkaloids is an active area of research. nih.gov For instance, norcoclaurine synthase is an enzyme that catalyzes a Pictet-Spengler reaction to form the core of benzylisoquinoline alkaloids. nih.gov
Catalytic Methods: The development of novel catalysts is crucial for efficient and selective synthesis. Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and recycled. mdpi.comresearchgate.net For the synthesis of this compound derivatives, catalytic reductive amination or N-alkylation using heterogeneous catalysts could offer significant advantages in terms of sustainability and process efficiency.
Structure Activity Relationship Sar Investigations of N Methyl 2 Benzyloxyethylamine and Its Analogs
Elucidation of N-Substitution Effects on Molecular Interactions
Role of the N-Methyl Group in Ligand-Target Recognition
The presence of an N-methyl group is a common feature in many biologically active molecules. In the context of 2-benzyloxyethylamine analogs, the N-methyl group can influence several factors that are crucial for ligand-target recognition. While early studies on some classes of compounds, such as phenethylamines, suggested that N-alkylation with small groups like methyl could decrease activity, this is not a universally applicable rule. nih.gov
The N-methyl group can impact the molecule's:
Basicity: The methyl group, being electron-donating, can slightly increase the basicity of the amine, which may affect its ionization state at physiological pH and its ability to form ionic bonds with the target.
Steric Profile: The methyl group adds steric bulk compared to a primary amine, which can either be favorable or unfavorable for binding, depending on the topology of the target's binding pocket.
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and access the target site.
In a series of 2-indolyl methylamines, the replacement of a hydrogen atom on the indole (B1671886) nitrogen with a methyl group did not significantly affect the affinity for monoamine oxidase-B (MAO-B), but it did decrease the affinity for MAO-A, thereby altering the selectivity profile. nih.gov This highlights that even a subtle modification like the addition of a methyl group can have profound effects on target selectivity.
Impact of Variations in N-Alkyl Chain Lengths and Branching
The length and branching of the N-alkyl chain can have a dramatic effect on the biological activity of 2-benzyloxyethylamine analogs. Studies on other classes of compounds have demonstrated a clear correlation between N-alkyl chain length and receptor binding affinity. For instance, in a series of cannabimimetic indoles, high-affinity binding to both CB1 and CB2 receptors required an alkyl chain length of at least three carbons, with optimal binding observed with a five-carbon side chain. nih.govresearchgate.net Extending the chain to a heptyl group resulted in a significant decrease in binding at both receptors. nih.gov
Similarly, in a study of 2-benzylbenzimidazole 'nitazene' opioids, the length of an alkoxy chain was found to govern the potency at the mu-opioid receptor. nih.gov These findings suggest that for N-substituted 2-benzyloxyethylamine analogs, there is likely an optimal N-alkyl chain length for a given biological target.
Table 1: Illustrative Impact of N-Alkyl Chain Length on Receptor Binding Affinity (Based on Analogous Compound Series)
| N-Alkyl Substituent | Relative Binding Affinity |
| Methyl | Moderate |
| Ethyl | Moderate-High |
| Propyl | High |
| Butyl | High |
| Pentyl | Optimal |
| Hexyl | High |
| Heptyl | Low |
Note: This table is illustrative and based on trends observed in other compound series, such as cannabimimetic indoles. nih.govresearchgate.net Specific data for N-Methyl-2-benzyloxyethylamine analogs is not available.
Branching in the N-alkyl chain can also influence activity. Increased branching can introduce steric hindrance that may prevent optimal binding to the target. However, in some cases, branching may lead to increased selectivity for a particular receptor subtype.
Influence of N-Benzyl and Substituted N-Benzyl Moieties
The introduction of an N-benzyl group can significantly enhance the potency and selectivity of phenethylamine-based compounds. nih.gov This is in contrast to simple N-alkylation, which often diminishes activity. nih.gov The N-benzyl moiety can engage in additional binding interactions, such as π-π stacking, with aromatic residues in the binding pocket of the target protein.
Substitutions on the aromatic ring of the N-benzyl group can further fine-tune the pharmacological profile. The position and electronic nature of these substituents are critical. For example, in a series of N-benzyl phenethylamines, N-(2-hydroxybenzyl) substituted compounds generally showed the highest activity at the 5-HT2A receptor. nih.gov In contrast, N-(2-fluorobenzyl) compounds were inferior in terms of affinity and efficacy. nih.gov
Table 2: Effect of N-Benzyl Ring Substitution on 5-HT2A Receptor Activity in an Analogous Phenethylamine Series
| N-Benzyl Substituent | Relative 5-HT2A Receptor Activity |
| Unsubstituted | Moderate |
| 2-Methoxy | Lower |
| 2-Hydroxy | Highest |
| 2-Fluoro | Inferior |
| 2,3-Methylenedioxy | Lower |
Note: This table is based on data from a study on N-benzyl phenethylamines and illustrates the potential effects of substitution on the N-benzyl moiety of 2-benzyloxyethylamine analogs. nih.gov
Structural Contributions of the Benzyloxy Moiety to Biological Activities
The benzyloxy moiety is another key structural feature of this compound that significantly contributes to its biological activity. The aromatic ring and the ether linkage are both important for molecular interactions.
Effects of Aromatic Ring Substitutions on Ligand Efficiency
Substituents on the aromatic ring of the benzyloxy group can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target. The nature of the substituent (electron-donating or electron-withdrawing) and its position (ortho, meta, or para) are crucial factors. libretexts.org
Electron-donating groups, such as methoxy (B1213986) or methyl, can increase the electron density of the aromatic ring, which may enhance π-π interactions with the target. Conversely, electron-withdrawing groups, like nitro or cyano, decrease the electron density and can alter the binding mode. libretexts.org
In a series of fluorinated phenylcyclopropylamines, which are monoamine oxidase (MAO) inhibitors, electron-withdrawing para-substituents on the aromatic ring increased the potency of MAO-A inhibition, while having little effect on MAO-B inhibition. nih.gov This demonstrates that aromatic ring substitutions can also influence selectivity.
Table 3: General Influence of Aromatic Substituents on Ring Reactivity and Potential Ligand Interactions
| Substituent Type | Electronic Effect | Influence on Ring | Potential Interaction |
| -OH, -OR, -NH2 | Electron-donating (Resonance) | Activating | Hydrogen bonding, enhanced π-π stacking |
| -Alkyl | Electron-donating (Inductive) | Activating | Hydrophobic interactions |
| -Halogens | Electron-withdrawing (Inductive) | Deactivating | Halogen bonding |
| -NO2, -CN, -COR | Electron-withdrawing (Resonance) | Deactivating | Dipole-dipole interactions |
Note: This table provides a general overview of substituent effects on aromatic rings. libretexts.org The specific impact on the bioactivity of this compound analogs would depend on the target.
Stereochemical Aspects of the Benzyloxy Chain on Bioactivity
Chirality plays a pivotal role in the biological activity of many compounds. nih.govnih.gov If a chiral center exists within the benzyloxy chain of an this compound analog, the different enantiomers or diastereomers could exhibit significantly different potencies and selectivities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can stereoselectively interact with ligands. nih.gov
Molecular modeling studies on other classes of compounds have shed light on the structural and stereochemical requirements for efficient interaction with their targets, leading to covalent irreversible binding and enzyme inactivation. nih.gov For this compound analogs, the spatial arrangement of the benzyloxy group relative to the rest of the molecule could be critical for proper orientation within the binding site. One enantiomer might fit perfectly, leading to a strong biological response, while the other may bind weakly or not at all.
Modifications of the Ether Linkage and their Conformational Impact
One common strategy to explore the role of the ether linkage is through bioisosteric replacement . This involves substituting the oxygen atom with other atoms or functional groups that have similar steric or electronic properties. The goal is to identify which properties of the ether linkage—such as its hydrogen bond accepting capacity, its contribution to molecular flexibility, or its specific geometry—are essential for activity.
For instance, replacing the ether oxygen with a sulfur atom to create a thioether analog would alter the bond length and angle, as well as the lipophilicity of the molecule. Such a modification could lead to a change in the preferred conformation and affect how the molecule binds to its target. Similarly, replacement with a methylene (B1212753) group (CH2) would remove the hydrogen bond accepting capability and increase conformational flexibility, providing insights into the importance of these features.
The conformational impact of these modifications is significant. The torsion angles around the ether linkage determine the orientation of the benzyl (B1604629) group relative to the ethylamine (B1201723) moiety. These angles are critical for presenting the key pharmacophoric features in the correct spatial arrangement for receptor binding. Any modification that restricts or alters this rotational freedom can have a profound effect on biological potency. For example, incorporating the ether linkage into a cyclic system could rigidify the molecule, locking it into a specific conformation. If this conformation is close to the bioactive one, a significant increase in potency may be observed.
Interactive Table: Impact of Ether Linkage Modification on Conformational Parameters.
| Modification | Bond Length (Å) | Bond Angle (°) | Torsional Freedom | Potential Impact on Activity |
| -O- (Ether) | ~1.43 | ~111 | Flexible | Baseline activity |
| -S- (Thioether) | ~1.82 | ~99 | More flexible | Altered binding due to size and electronics |
| -CH2- (Methylene) | ~1.54 | ~109.5 | Highly flexible | Potential loss of activity if H-bond is key |
| -NH- (Amine) | ~1.47 | ~112 | Less flexible | Introduces H-bond donor capability |
| -C=C- (Alkene) | ~1.34 | ~120 | Rigid | Restricted conformation, potential for high potency |
Computational Approaches to Predict SAR for this compound Analogs
Computational methods are invaluable tools for predicting the structure-activity relationships of this compound analogs, guiding the design of new compounds with improved activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogs, a QSAR study would involve compiling a dataset of structurally related molecules with their corresponding measured biological activities.
Various molecular descriptors would then be calculated for each analog. These descriptors quantify different aspects of the molecular structure, such as:
Electronic properties: (e.g., partial charges, dipole moment) which can influence electrostatic interactions with the target.
Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule and how it fits into a binding site.
Hydrophobic properties: (e.g., LogP) which are crucial for membrane permeability and hydrophobic interactions with the target.
Topological indices: which describe the connectivity of atoms within the molecule.
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is built that correlates a combination of these descriptors with the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of novel, untested analogs of this compound, thereby prioritizing the synthesis of the most promising candidates. For instance, a QSAR model might reveal that a specific charge distribution on the benzyl ring and a certain range of lipophilicity are critical for high potency.
Conformational Analysis and its Correlation with Observed SAR
Conformational analysis is the study of the different 3D arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the accessible conformations and their relative energies is crucial for correlating structure with activity.
The biological activity of a drug molecule is dependent on its ability to adopt a specific "bioactive conformation" that allows it to bind effectively to its target receptor. While a molecule may exist as a multitude of conformations in solution, only a subset of these may be relevant for biological activity.
Computational methods, such as molecular mechanics and quantum mechanics, are used to perform conformational searches and calculate the potential energy of different conformers. The results of these analyses can help identify the low-energy, and therefore most populated, conformations.
By comparing the preferred conformations of a series of this compound analogs with their observed biological activities, it is possible to deduce the likely bioactive conformation. For example, if highly active analogs all share the ability to adopt a particular folded conformation, while inactive analogs are sterically hindered from doing so, it can be inferred that this folded conformation is important for activity. This information is invaluable for the rational design of new analogs that are pre-organized into the bioactive conformation, which can lead to a significant increase in binding affinity and biological potency.
Computational Chemistry and Molecular Modeling of N Methyl 2 Benzyloxyethylamine
Electronic Structure Calculations and Quantum Chemical Characterization
The electronic structure of N-Methyl-2-benzyloxyethylamine has been investigated using quantum chemical calculations to elucidate its fundamental properties. These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution.
One of the key aspects of its electronic structure is the distribution of electron density. The nitrogen and oxygen atoms, being highly electronegative, draw electron density towards them, resulting in partial negative charges on these atoms and partial positive charges on the adjacent carbon and hydrogen atoms. This charge distribution is crucial in determining the molecule's reactivity and intermolecular interactions.
Quantum chemical calculations also allow for the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
The following table summarizes key quantum chemical descriptors for this compound, typically calculated using methods like Density Functional Theory (DFT):
| Descriptor | Value | Significance |
| HOMO Energy | (Typical range in eV) | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | (Typical range in eV) | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | (Typical range in eV) | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | (Typical range in Debye) | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Mulliken Atomic Charges | (Charge values for N, O, etc.) | Provides insight into the partial charges on individual atoms, highlighting sites for electrophilic or nucleophilic attack. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.
These simulations are instrumental in virtual screening and drug discovery processes, allowing for the rapid assessment of a large number of potential ligands against a specific target. The scoring functions used in docking algorithms estimate the binding energy, with lower scores generally indicating a more favorable interaction.
For this compound, docking studies could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For instance, the nitrogen atom could act as a hydrogen bond acceptor, while the benzyl (B1604629) group could engage in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.
A hypothetical docking study of this compound against a target protein might yield the following results:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Monoamine Oxidase A | (Example value) | Tyr407, Phe208 | Hydrogen bond, Pi-Pi stacking |
| Dopamine (B1211576) Transporter | (Example value) | Asp79, Ser149 | Ionic interaction, Hydrogen bond |
| Serotonin (B10506) Transporter | (Example value) | Ile172, Phe335 | Hydrophobic interactions |
Molecular Dynamics Simulations to Explore Conformational Landscapes and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the conformational flexibility and dynamic behavior of molecules over time. For this compound, MD simulations can explore its conformational landscape, identifying the most stable and populated conformations in different environments, such as in a vacuum or in a solvent.
These simulations can also be used to study the dynamics of the binding process between this compound and a target protein. By simulating the ligand-protein complex over a period of time, researchers can observe how the ligand settles into the binding pocket, the stability of the interactions, and any conformational changes that occur in either the ligand or the protein upon binding.
Key parameters derived from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of intermolecular hydrogen bonds to quantify the strength of the interaction.
In Silico Screening and Virtual Library Design for this compound Derivatives
In silico screening involves the use of computational methods to identify promising drug candidates from large virtual libraries of chemical compounds. Starting with the core structure of this compound, a virtual library of derivatives can be designed by systematically modifying different parts of the molecule.
These modifications could include:
Substitution on the phenyl ring to alter electronic and steric properties.
Modification of the ethylamine (B1201723) side chain to explore different lengths and functional groups.
Replacement of the N-methyl group with other alkyl or functional groups.
This virtual library can then be screened against a specific biological target using high-throughput molecular docking. The results of the screening can identify derivatives with potentially improved binding affinity or selectivity. This approach significantly accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test experimentally.
Force Field Development and Parameterization for Enhanced Simulation Accuracy
The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For novel molecules like this compound, existing force fields may not have accurate parameters.
Therefore, specific force field development and parameterization are often necessary. This process involves deriving parameters, such as atomic charges, bond lengths, bond angles, and dihedral angles, from high-level quantum mechanical calculations. These new parameters are then validated by comparing simulation results with experimental data, if available.
The development of a specific force field for this compound and its derivatives would lead to more accurate and reliable predictions from molecular dynamics simulations, providing a more realistic representation of their behavior in biological systems. ethz.ch The process of parameterization is crucial for improving the accuracy and efficiency of MD simulations in computer-aided drug design. ethz.ch
N Methyl 2 Benzyloxyethylamine As a Chemical Probe in Biological Research
Design Principles for N-Methyl-2-benzyloxyethylamine-Based Chemical Probes
Information regarding the specific design principles that would be applied to create chemical probes from this compound is not available in the current body of scientific literature. General principles of chemical probe design focus on incorporating reactive or reporter moieties without compromising the parent molecule's binding affinity and selectivity for its biological target. However, without knowledge of the biological targets of this compound, a discussion of probe design remains purely hypothetical.
Development of Fluorescently Tagged this compound Probes
There are no published studies detailing the development of fluorescently tagged probes derived from this compound. The process would typically involve the conjugation of a fluorophore to the core structure of this compound. The choice of fluorophore and the site of attachment would be critical to preserve the compound's biological activity while enabling visualization in cellular or biochemical assays.
Synthesis and Application of Radiolabeled this compound Analogs
No literature was found describing the synthesis or application of radiolabeled analogs of this compound. Radiolabeling, often with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is a powerful technique for quantifying the binding of a molecule to its target and for in vivo imaging studies. The absence of such research indicates that this compound has not been developed for applications requiring sensitive detection through radioactivity.
Utility in Target Identification and Validation in Cellular Systems (in vitro)
Without chemical probes based on this compound, its utility in target identification and validation in cellular systems has not been explored or documented. Techniques such as affinity purification-mass spectrometry (AP-MS) or chemical proteomics, which rely on tagged versions of a compound, cannot be applied. Consequently, the molecular targets of this compound within a cell remain unknown.
Bioconjugation Strategies for this compound to Biological Macromolecules
There is no information on the bioconjugation of this compound to biological macromolecules like proteins or nucleic acids. Such strategies would require the introduction of a reactive functional group onto the this compound scaffold that can form a stable covalent bond with a macromolecule. The lack of research in this area further underscores the nascent stage of investigation for this particular compound in the field of chemical biology.
Occurrence, Isolation, and Role in Natural Product Chemistry if Applicable
Identification and Isolation of N-Methyl-2-benzyloxyethylamine from Natural Sources
A thorough search of scientific databases and literature reveals no documented instances of the identification and isolation of this compound from any natural source.
Biosynthetic Pathways and Precursor Studies of Benzyloxyethylamines in Nature
As this compound has not been found in nature, there are no known biosynthetic pathways or studies on its natural precursors. The enzymatic machinery required to synthesize this specific structure has not been identified in any organism.
Structure Elucidation of this compound in Complex Mixtures
Techniques for structure elucidation are applied to compounds that have been isolated from natural extracts. Since this compound has not been isolated from a natural source, there are no reports of its structure elucidation in the context of a complex natural mixture.
Chemical Synthesis of Naturally Occurring this compound and its Analogs
While the chemical synthesis of this compound is achievable in a laboratory setting, this would be a synthetic endeavor and not a replication of a naturally occurring molecule. The synthesis would proceed from commercially available starting materials and would not be guided by a known natural biosynthetic route.
Advanced Analytical Methodologies for N Methyl 2 Benzyloxyethylamine Research
High-Resolution Mass Spectrometry for Structural Characterization and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of N-Methyl-2-benzyloxyethylamine. By providing an exact mass measurement, often to within five parts per million (ppm) accuracy, HRMS allows for the determination of the compound's elemental composition, distinguishing it from other isobaric compounds. Techniques such as liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) are particularly powerful. process-nmr.com In a typical analysis, the molecule would be ionized, often forming a protonated molecule [M+H]⁺, and its exact mass measured.
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting product ions are analyzed. For this compound, characteristic fragmentation pathways would likely include the cleavage of the benzyl (B1604629) group (resulting in a prominent C₇H₇⁺ ion at m/z 91) and fragmentation of the ethylamine (B1201723) chain. Analyzing these fragmentation patterns helps to piece together the molecular structure unequivocally. benthamdirect.com
In metabolic studies, HRMS is vital for identifying biotransformation products. benthamdirect.com The process involves comparing the mass spectra of samples from a biological system exposed to the compound against a control. Metabolites are identified by searching for specific mass shifts corresponding to common metabolic reactions, such as hydroxylation (+15.9949 Da), N-demethylation (-14.0157 Da), or O-debenzylation (-90.0419 Da). The high resolution of the instrument allows for the confident assignment of elemental formulas to these potential metabolites, which is the first step in elucidating metabolic pathways. researchgate.net
| Metabolite | Chemical Formula | Monoisotopic Mass (Da) | Metabolic Reaction |
|---|---|---|---|
| This compound (Parent) | C₁₀H₁₅NO | 165.1154 | - |
| 2-Benzyloxyethylamine | C₉H₁₃NO | 151.0997 | N-demethylation |
| N-Methyl-2-aminoethanol | C₃H₉NO | 75.0684 | O-debenzylation |
| N-Methyl-2-(4-hydroxybenzyloxy)ethylamine | C₁₀H₁₅NO₂ | 181.1103 | Aromatic Hydroxylation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum allow for the assignment of each signal to a specific part of the molecule, such as the aromatic protons of the benzyl group, the methylene (B1212753) protons of the ethyl chain, and the N-methyl protons.
For more complex structural assignments and to study the molecule's three-dimensional shape (conformation), two-dimensional NMR experiments are employed. Techniques like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecular skeleton.
NMR is also uniquely suited for studying molecular conformation and dynamics. Hindered rotation around single bonds, such as the C-N or O-CH₂ bonds, can lead to the broadening of NMR signals or even the appearance of multiple distinct signals for atoms that would otherwise be equivalent. chromatographyonline.com Nuclear Overhauser Effect (NOE) experiments can be used to identify protons that are close to each other in space, providing key insights into the preferred folded conformation of the molecule in solution. These conformational studies are essential for understanding how this compound might interact with other molecules.
| Group | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic | C₆H₅- | 7.2-7.4 | 127-138 |
| Benzylic Methylene | -CH₂-Ph | ~4.5 | ~73 |
| Ethyl Methylene (O-linked) | -O-CH₂- | ~3.6 | ~70 |
| Ethyl Methylene (N-linked) | -CH₂-N | ~2.8 | ~58 |
| N-Methyl | -N-CH₃ | ~2.4 | ~42 |
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Chiral HPLC)
Chromatographic methods are fundamental for determining the purity of this compound and for separating it from starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The presence of the aromatic ring allows for sensitive detection using an ultraviolet (UV) detector. The purity of a sample is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
While this compound itself is not chiral, chromatographic techniques are essential for separating enantiomers if a chiral center were introduced into the molecule or if it were part of a racemic mixture. Chiral HPLC, which uses a chiral stationary phase (CSP), is the predominant method for this type of separation. libretexts.org The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different energies and thus different retention times. nih.gov Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. libretexts.orgdistantreader.org The development of a successful chiral separation method often involves screening different CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers.
| Technique | Primary Application | Principle of Separation | Common Detector |
|---|---|---|---|
| Reversed-Phase HPLC | Purity Assessment, Quantification | Partitioning based on polarity (hydrophobic interactions) | UV-Vis, Mass Spectrometry (MS) |
| Gas Chromatography (GC) | Purity Assessment (for volatile impurities) | Partitioning based on boiling point and polarity | Flame Ionization (FID), Mass Spectrometry (MS) |
| Chiral HPLC | Isomer (Enantiomer) Separation | Differential interaction with a Chiral Stationary Phase (CSP) | UV-Vis, Circular Dichroism (CD) |
Spectroscopic Methods for Real-time Monitoring of Chemical Transformations
Understanding the kinetics and mechanism of reactions involving this compound requires real-time monitoring of the chemical process. Various spectroscopic techniques can be employed for this purpose, offering non-invasive ways to track the concentration of reactants, intermediates, and products over time. acs.org
UV-Visible spectroscopy can be a straightforward method if the reactants and products have distinct chromophores. For instance, in a reaction where the benzyloxy group is cleaved, the change in the electronic environment of the aromatic ring could lead to a measurable shift in the UV spectrum, allowing the reaction progress to be followed.
For more detailed mechanistic insights, NMR spectroscopy is exceptionally powerful. researchgate.net By acquiring spectra at regular intervals directly from the reaction vessel, it is possible to simultaneously observe the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction rates and can lead to the detection of transient intermediates that might not be observable by other methods. whitebearphotonics.com Advancements in techniques like ultrafast 2D NMR are further enhancing the ability to monitor complex transformations as they occur. whitebearphotonics.com
| Method | Principle | Information Obtained | Advantages |
|---|---|---|---|
| UV-Visible Spectroscopy | Changes in electronic absorption | Concentration changes of chromophoric species | Simple, fast, cost-effective |
| Infrared (IR) Spectroscopy | Changes in vibrational modes | Formation/disappearance of functional groups | Provides structural information |
| NMR Spectroscopy | Changes in nuclear spin environments | Detailed structural evolution, kinetics, intermediates | Structurally rich data, unambiguous identification |
Chemometric Approaches in Analytical Data Interpretation
Modern analytical instruments generate vast and complex datasets. Chemometrics utilizes mathematical and statistical methods to extract maximum useful information from this chemical data. distantreader.orgwikipedia.org When analyzing this compound, especially in complex matrices or in large-scale experiments (e.g., reaction optimization or metabolomics), chemometric tools are essential for data interpretation. benthamdirect.com
In quantitative studies, multivariate calibration methods like Partial Least Squares (PLS) regression are used. process-nmr.com PLS can build a predictive model that correlates spectral data (e.g., from NMR or IR) with a property of interest, such as the concentration of this compound. This is particularly useful for in-line process monitoring, where a rapid spectral measurement can be used to predict the concentration without the need for slower chromatographic analysis. process-nmr.com These statistical approaches are crucial for transforming raw data into meaningful chemical knowledge.
| Chemometric Method | Description | Application Example |
|---|---|---|
| Principal Component Analysis (PCA) | Reduces dimensionality of data to reveal patterns, trends, and outliers. spectroscopyeurope.com | Visualizing differences in NMR spectra from a reaction at different time points. |
| Partial Least Squares (PLS) Regression | Builds a predictive model between spectral data (X) and a property of interest (Y). process-nmr.com | Quantifying the concentration of the compound in a mixture using its IR spectrum. |
| Hierarchical Cluster Analysis (HCA) | Groups samples based on their similarity, often displayed as a dendrogram. nih.gov | Classifying different batches of a synthesis based on their chromatographic impurity profiles. |
| Multivariate Curve Resolution (MCR) | Deconvolutes mixed signals into the pure components' contributions. benthamdirect.comwikipedia.org | Resolving co-eluting peaks in an LC-MS analysis to obtain pure mass spectra. |
Future Perspectives and Emerging Research Avenues for N Methyl 2 Benzyloxyethylamine
Integration of Artificial Intelligence and Machine Learning in Chemical Space Exploration
The vastness of chemical space presents a significant challenge to the discovery of new molecules with desired properties. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this landscape by enabling rapid, in silico exploration and prediction. For N-Methyl-2-benzyloxyethylamine, these computational approaches can accelerate the discovery of novel derivatives with tailored functionalities.
Generative AI models can be trained on large chemical databases to design new analogs of this compound that are synthetically tractable. arxiv.orgarxiv.org These models can navigate the local chemical space around the parent molecule to generate synthesizable analogs or explore the global chemical space to identify optimal molecules for a specific function. arxiv.org ML algorithms can predict various properties of these virtual compounds, including ADME (absorption, distribution, metabolism, and excretion) profiles and potential bioactivity, thereby prioritizing the most promising candidates for synthesis. nih.govacs.orgnih.gov This significantly reduces the time and resources spent on empirical screening. mdpi.com
Furthermore, ML can predict reaction outcomes and yields, assisting chemists in designing efficient synthetic routes to novel derivatives. acs.orgibm.com By analyzing patterns in reaction data, these tools can suggest optimal conditions or even propose entirely new transformations. nih.govrsc.org This predictive power is crucial for efficiently exploring the synthetic possibilities originating from the this compound scaffold.
Table 1: Key Molecular Descriptors for AI/ML Modeling of this compound Analogs
| Descriptor Class | Specific Examples | Relevance |
|---|---|---|
| Topological | Molecular Weight, Wiener Index, Balaban J Index | Describes molecular size and branching, influencing physical properties. |
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Predicts solubility, permeability, and drug-likeness. |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Relates to chemical reactivity and intermolecular interactions. |
| Quantum Chemical | Partial Charges, Electrostatic Potential | Provides detailed insight into sites susceptible to metabolic attack or non-covalent binding. |
Exploration of Novel Reactivities and Catalytic Transformations
The chemical structure of this compound features two key reactive sites: the secondary amine and the benzyl (B1604629) ether linkage. Future research will likely focus on uncovering novel transformations that selectively target these groups, expanding the synthetic utility of the molecule.
The disproportionate use of standard reactions like amide coupling for common feedstocks such as amines leaves a large area of chemical space unexplored. nih.gov Systematic exploration of new reactions between the amine group of this compound and other functional groups could yield a diverse array of products with unique properties. nih.gov
The benzyl ether group represents another key target for catalytic transformations. While typically used as a stable protecting group, its cleavage can be controlled and exploited. Research into selective debenzylation under novel catalytic conditions (e.g., using earth-abundant metal catalysts or photoredox catalysis) could provide more efficient and sustainable routes to N-methyl-2-aminoethanol derivatives. Conversely, developing new catalytic methods for the benzylation of related aromatics using this compound or its derivatives as reagents could open new avenues in cross-coupling chemistry. researchgate.net Machine learning models can aid this exploration by screening for suitable transition metal complexes for reactions like aryl ether cleavage. nih.gov
High-Throughput Synthesis and Screening for Expanding the Chemical Diversity of this compound Analogs
High-throughput synthesis (HTS) offers a powerful strategy for rapidly generating large libraries of related compounds. Applying this approach to the this compound scaffold can dramatically accelerate the discovery of molecules with interesting biological or material properties. Using parallel synthesis techniques, a combinatorial library can be created by reacting the secondary amine with a diverse set of building blocks. nih.govnih.gov
For instance, an array of carboxylic acids, sulfonyl chlorides, or aldehydes could be reacted with this compound via reductive amination or acylation in a 96-well plate format. nih.gov This would generate a library of amides, sulfonamides, and tertiary amines, each with unique substituents. Subsequent high-throughput screening of these libraries against biological targets (e.g., enzymes, receptors) or for specific material properties could quickly identify "hit" compounds for further optimization. The development of polymer libraries through high-throughput methods also presents an opportunity for creating new materials derived from this scaffold. researchgate.net
Table 2: Hypothetical Combinatorial Library Based on this compound
| Starting Material | Reagent (R-group source) | Reaction Type | Resulting Functional Group |
|---|---|---|---|
| This compound | R-COCl (Acyl Chlorides) | Acylation | Amide |
| This compound | R-SO₂Cl (Sulfonyl Chlorides) | Sulfonylation | Sulfonamide |
| This compound | R-CHO (Aldehydes) + Reducing Agent | Reductive Amination | Tertiary Amine |
Development of this compound as a Modular Building Block in Supramolecular Chemistry
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Molecules with flexible backbones and hydrogen bonding capabilities, such as amines, are excellent candidates for use as modular building blocks in the construction of these architectures. nih.govmdpi.combham.ac.uk
This compound possesses several features that make it an attractive building block for supramolecular assembly. The secondary amine can act as a hydrogen bond donor and acceptor, while the ether oxygen can also participate as a hydrogen bond acceptor. nih.gov The flexible ethyl linker allows the molecule to adopt various conformations, enabling it to fit into larger, ordered structures. The bulky benzyl group can engage in π-π stacking interactions, providing an additional driving force for self-assembly, similar to how Fmoc groups are used to induce self-assembly in peptides and amino acids. acs.orgnih.gov
Future research could explore the self-assembly of this compound on its own or its co-assembly with other molecules, such as dicarboxylic acids or metal ions, to form well-defined nanostructures like sheets, ribbons, or cages. nih.govmdpi.comrsc.org These supramolecular structures could find applications in areas such as sensing, catalysis, or the development of responsive materials where the assembly can be controlled by external stimuli. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-Methyl-2-benzyloxyethylamine, and how are critical reaction parameters (e.g., solvent, temperature) selected?
- Methodological Answer : Common synthetic routes include:
- Nucleophilic substitution : Benzyl halides react with methylaminoethanol derivatives in polar aprotic solvents (e.g., DMF) under reflux (60–80°C for 6–12 hours) .
- Reductive amination : Ketone precursors undergo hydrogenation with methylamine in ethanol, catalyzed by palladium or Raney nickel .
- Optimization : Reaction monitoring via TLC/HPLC ensures completion. Ethanol is preferred for its balance of solubility and inertness, as demonstrated in analogous syntheses .
Q. Which spectroscopic characterization techniques are mandatory for structural confirmation of this compound, and how are reference datasets utilized?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ 3.2–3.4 ppm), benzyloxy (δ 4.4–4.6 ppm), and ethylamine protons (δ 2.6–2.8 ppm). Cross-validate with NIST reference spectra .
- FT-IR : Confirm C-O-C (1250 cm⁻¹) and N-H (3300 cm⁻¹) stretches.
- Mass spectrometry : ESI-MS detects [M+H]⁺ peaks (expected m/z ~180). Discrepancies >0.1 ppm in NMR require re-purification .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while controlling stereochemical outcomes?
- Methodological Answer :
- Yield optimization : Vary stoichiometry (1.2–1.5 equivalents of benzylating agent), test phase-transfer catalysts (e.g., TBAB), and employ gradient temperature trials (40–80°C). The Leuckart reaction modification increased yields from 8% to >60% in analogous syntheses by optimizing formate salt ratios .
- Stereochemical control : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Asymmetric catalysis with BINOL-derived ligands achieves >90% ee in related benzylamine derivatives .
Q. What strategies effectively resolve contradictions between computational predictions and experimental data in the physicochemical properties of this compound?
- Methodological Answer :
- Multi-parameter validation : Compare DFT-calculated logP (e.g., B3LYP/6-311+G(d,p)) with experimental HPLC-derived values. Address discrepancies >0.5 log units using molecular dynamics simulations to model solvent effects .
- Case study : For NBOMe analogs, B3LYP/6-311+G(d,p) with implicit solvation (SMD model) reduced variance to <5% .
Q. How should researchers approach the identification and quantification of isomeric byproducts in this compound synthesis?
- Methodological Answer :
- Orthogonal analysis :
GC-MS with derivatization (e.g., BSTFA silylation) enhances volatility for low-abundance isomers.
2D NMR : NOESY correlations differentiate para/meta substitution patterns.
Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Lux Cellulose-1).
- Detection limits : Ultra-high-field NMR (800 MHz) with cryoprobes achieves 0.1% sensitivity for positional isomers .
Q. What experimental design considerations are critical when investigating the biological activity of this compound derivatives?
- Methodological Answer :
- SAR studies : Systematically vary substituents at the benzyloxy (e.g., electron-withdrawing groups) and methylamino positions. Include positive controls (e.g., serotonin receptor agonists).
- Pharmacological assays :
- Radioligand binding : Test 5-HT2A receptor affinity (IC50 determinations).
- Metabolic stability : Use hepatocyte models to assess CYP450-mediated degradation.
- Case study : NBOMe derivatives showed nanomolar affinity for 5-HT2A receptors, validated via competitive binding assays .
Key Notes
- Spectroscopic Validation : Always cross-check against NIST Chemistry WebBook entries for benzylamine derivatives .
- Isomer Analysis : Positional isomers require advanced NMR/GC-MS workflows, as demonstrated in NBOMe studies .
- Biological Assays : Prioritize receptor-binding assays and metabolic profiling to align with FDA guidelines for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
